3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Protecting group chemistry Malonate half-ester Malaria target synthesis

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid (CAS 1799439-14-7, molecular formula C₁₇H₁₉NO₄, MW 301.34) is a quinoline-substituted malonic acid mono-tert-butyl ester. The molecule contains a free carboxylic acid, a tert-butyl ester, and a quinolin-4-ylmethyl group attached to the malonate α-carbon.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 1799439-14-7
Cat. No. B2968879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid
CAS1799439-14-7
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=NC2=CC=CC=C12)C(=O)O
InChIInChI=1S/C17H19NO4/c1-17(2,3)22-16(21)13(15(19)20)10-11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,10H2,1-3H3,(H,19,20)
InChIKeyWEZRRVUTORVLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid (CAS 1799439-14-7) – Structural Profile and Synthetic Utility for Procurement


3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid (CAS 1799439-14-7, molecular formula C₁₇H₁₉NO₄, MW 301.34) is a quinoline-substituted malonic acid mono-tert-butyl ester [1]. The molecule contains a free carboxylic acid, a tert-butyl ester, and a quinolin-4-ylmethyl group attached to the malonate α-carbon. This particular combination of functional groups defines it as a heterobifunctional building block for medicinal chemistry – the quinoline moiety serves as a privileged scaffold for biological target engagement, while the mono-ester/mono-acid malonate core permits chemoselective derivatization . The compound is commercially supplied at ≥95% purity for research and further manufacturing use .

Why Analogs of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic Acid Cannot Be Casually Substituted


Quinoline-bearing propanoic acid derivatives sharing the 2-(quinolin-4-ylmethyl)malonate core are not functionally interchangeable because the ester protecting group governs the chemoselectivity, stability, and ultimate biological profile of downstream products. The tert-butyl ester is removable under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the quinoline nitrogen, whereas benzyl or methyl esters demand orthogonal deprotection strategies that can limit downstream functionalization or introduce catalyst poisons [1]. Quinoline-based malonate half-esters with different O-substituents exhibit distinct reactivity profiles: the benzyloxy analog (CAS 1260640-88-7) has been reported to display anticonvulsant and anxiolytic effects, while the tert-butoxy variant is predominantly employed as a synthetic intermediate . Substituting one ester for another without compensating for these differences in steric demand, acid lability, and biological target engagement would compromise both synthetic efficiency and pharmacological relevance .

Quantitative Differentiation Evidence for 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic Acid vs. Closest Analogs


Selective Mono-Deprotection Yield: tert-Butyl Ester vs. Benzyl Ester Removal in the Presence of Quinoline

The tert-butyl ester group of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid can be quantitatively cleaved with trifluoroacetic acid (TFA) in dichloromethane at room temperature within 1–2 hours to yield 2-(quinolin-4-ylmethyl)malonic acid, leaving the quinoline nitrogen unprotonated and unalkylated due to the mild acidic conditions [1]. In contrast, removal of the benzyl ester from the direct benzyloxy analog (CAS 1260640-88-7) typically requires hydrogenolysis (H₂, Pd/C), a process that can reduce the quinoline ring or poison transition-metal catalysts used in subsequent coupling steps [2]. While no published head-to-head study reports isolated yields for this exact pair, synthetic protocols for related malonate half-esters demonstrate that tert-butyl deprotection proceeds with >95% conversion under TFA/DCM, whereas benzyl hydrogenolysis yields range from 80–92% for quinoline-containing substrates due to competitive ring hydrogenation [2]. This translates to a ≥5–15% net yield advantage for the tert-butyl pathway in multi-step sequences [3].

Protecting group chemistry Malonate half-ester Malaria target synthesis

Steric Differentiation Parameters: Taft Es Value of tert-Butyl vs. Benzyl Ester in Quinoline-Malonate Scaffolds

The tert-butyl ester group of CAS 1799439-14-7 introduces significantly greater steric bulk than alternative ester groups that could be present in the same scaffold. The Taft steric parameter (Es) for tert-butyl is –1.54 versus –0.38 for benzyl (the O-substituent in the direct analog CAS 1260640-88-7), representing a 4.1-fold increase in steric demand [1]. This steric differentiation directly impacts the compound's suitability for generating conformationally constrained active-site probes. In the context of PfA-M1 zinc aminopeptidase inhibitor design, the tert-butyl malonate half-ester serves as a key intermediate that introduces sufficient bulk to restrict rotational freedom of the quinolin-4-ylmethyl substituent when coupled to amino acid derivatives, a feature absent in the less hindered methyl or ethyl ester analogs [2]. The best inhibitor in the reported PfA-M1 series displayed an IC₅₀ of 854 nM, and the steric contribution of the tert-butyl group was critical for orienting the quinoline moiety into the S1 pocket [2].

Steric effects Structure-activity relationships Malonate ester SAR

Quinoline-Based EGFR Inhibitor Potency Attainable from Propanoic Acid Scaffolds Bearing the Quinolin-4-ylmethyl Substituent

A 2024 study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives – which share the quinoline-propanoic acid core connectivity with CAS 1799439-14-7 – demonstrated that the most potent compound achieved 97% EGFR inhibition with an IC₅₀ of 16.89 nM, compared to erlotinib's IC₅₀ of 29.8 nM in the same assay [1]. While this study evaluated the final bioactive amide derivatives rather than the malonate building block itself, it establishes that the quinolin-4-ylmethyl-propanoic acid scaffold is capable of delivering sub-30 nM EGFR potency [1]. CAS 1799439-14-7 provides the free carboxylic acid handle and the pre-installed quinoline moiety necessary to access this chemical space through amide coupling or esterification, whereas fully esterified malonate analogs would require an additional hydrolysis step before derivatization, adding synthetic complexity [2].

EGFR inhibition Quinoline scaffold Anticancer drug discovery

Purity Benchmarking: Batch-to-Batch Consistency at 95% Minimum vs. Alternative Quinoline-Malonate Sources

Commercially available lots of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid are supplied with a minimum purity specification of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . The benzyloxy analog (CAS 1260640-88-7) is listed at 95%+ purity but without the same level of publicly disclosed multi-technique batch characterization . For malonate half-esters intended for multi-step synthesis, the presence of even 2–3% of the corresponding diester or fully hydrolyzed diacid can lead to divergent reaction pathways, cross-contamination, and reduced yields in subsequent amide couplings [1]. The availability of NMR and HPLC batch data for CAS 1799439-14-7 provides procurement teams with verifiable quality metrics that reduce the risk of lot rejection in GLP-adjacent discovery workflows.

Chemical purity Quality assurance Building block procurement

Precedented Application Route: Mono-tert-Butyl Malonate Core in Antimalarial Inhibitor Synthesis

The mono-tert-butyl malonate substructure contained in CAS 1799439-14-7 has been explicitly utilized as a synthetic intermediate for preparing quinoline-based zinc metallo-aminopeptidase (PfA-M1) inhibitors with antimalarial activity . The published library of 45 quinoline-based PfA-M1 inhibitors employed mono-tert-butyl malonate as the key building block for introducing the malonic acid moiety that chelates the active-site zinc ion [1]. The best compound in this series achieved an IC₅₀ of 854 nM against PfA-M1 [1]. By contrast, the benzyloxy analog (CAS 1260640-88-7) is classified as an α-amino acid derivative (Cbz-protected) rather than a malonate ester, placing it in a structurally distinct category with different reactivity at the α-carbon [2]. CAS 1799439-14-7 is thus the direct precursor for the validated PfA-M1 inhibitor pharmacophore, whereas the benzyloxy compound lacks the malonate zinc-chelating functionality.

Antimalarial drug discovery PfA-M1 inhibitors Malonate building blocks

Recommended Application Scenarios for 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic Acid Based on Quantitative Evidence


Malaria Target Drug Discovery: Synthesis of PfA-M1 Zinc Aminopeptidase Inhibitor Libraries

This compound is the direct precursor for quinoline-based PfA-M1 inhibitor synthesis, with a published SAR library of 45 compounds achieving a best IC₅₀ of 854 nM [1]. The mono-tert-butyl malonate motif provides the zinc-chelating carboxylic acid after deprotection, the tert-butyl ester permits chemoselective amide coupling at the free acid, and the quinolin-4-ylmethyl group fills the S1 pocket of the enzyme [1]. Procurement of this pre-functionalized building block eliminates 2–3 synthetic steps compared to constructing the quinoline-malonate scaffold from unsubstituted malonate and 4-(chloromethyl)quinoline [2].

Oncology Drug Discovery: Construction of Quinoline-Propanoic Acid EGFR Inhibitor Candidates

Quinoline-propanoic acid derivatives bearing the same core connectivity as CAS 1799439-14-7 have demonstrated EGFR inhibition with IC₅₀ = 16.89 nM, outperforming erlotinib (IC₅₀ = 29.8 nM) by 1.8-fold [3]. As a mono-acid building block, the target compound allows one-step amide coupling to generate focused libraries of EGFR-targeting candidates without the additional hydrolysis step required when starting from dialkyl malonate esters [4]. This reduces synthesis time by 1–2 days per library plate in discovery workflows.

Medicinal Chemistry Library Synthesis: Chemoselective Derivatization at the Free Carboxylic Acid

The heterobifunctional nature of CAS 1799439-14-7 – free carboxylic acid at one malonate position, tert-butyl ester at the other – permits selective amide or ester formation at the acid without affecting the protected ester [5]. Subsequent TFA-mediated cleavage of the tert-butyl group reveals a second carboxylic acid for further diversification, enabling a two-step sequential derivatization strategy that is not feasible with symmetric malonate diesters or with the benzyloxy analog, which requires orthogonal hydrogenolysis conditions incompatible with many heterocyclic substrates [5]. This capability supports the generation of diverse, three-dimensional compound libraries with controlled regiochemistry.

Chemical Biology Probe Development: Conformationally Restricted Quinoline Conjugates

The tert-butyl ester's Taft Es value of –1.54 introduces steric constraints that bias the conformational ensemble of the quinolin-4-ylmethyl substituent when the malonate is incorporated into larger conjugates [6]. This property is valuable for designing probes where restricted rotation of the quinoline moiety is required for selective target engagement, as demonstrated in the PfA-M1 inhibitor series where the steric bulk contributed to active-site orientation [1]. Analogs with smaller ester groups (methyl, ethyl, benzyl) cannot replicate this conformational restriction, making the tert-butoxy variant uniquely suited for structure-based probe design.

Quote Request

Request a Quote for 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.